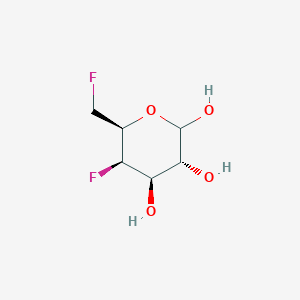

4,6-Difluoro-4,6-dideoxy-D-galactopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,6-Difluoro-4,6-dideoxy-D-galactopyranose is a fluorinated sugar derivative with the molecular formula C6H10F2O4. This compound is characterized by the replacement of hydroxyl groups at the 4 and 6 positions of the galactopyranose ring with fluorine atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-4,6-dideoxy-D-galactopyranose typically involves the selective fluorination of D-galactopyranose derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate compounds. The reaction proceeds as follows:

Starting Material: D-galactopyranose derivative.

Fluorinating Agent: Diethylaminosulfur trifluoride (DAST).

Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C).

The reaction yields this compound with high selectivity and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired purity levels required for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

4,6-Difluoro-4,6-dideoxy-D-galactopyranose undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction can lead to the formation of deoxy derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of amino or thio derivatives.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of deoxy derivatives

Aplicaciones Científicas De Investigación

4,6-Difluoro-4,6-dideoxy-D-galactopyranose has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its interactions with enzymes and proteins, particularly those involved in carbohydrate metabolism.

Medicine: Investigated for its potential as a therapeutic agent due to its unique biological properties.

Industry: Used in the development of novel materials and as a precursor for the synthesis of fluorinated polymers

Mecanismo De Acción

The mechanism of action of 4,6-Difluoro-4,6-dideoxy-D-galactopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The fluorine atoms can also influence the compound’s stability and reactivity, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .

Comparación Con Compuestos Similares

Similar Compounds

4,6-Dichloro-4,6-dideoxy-D-galactopyranose: Similar structure but with chlorine atoms instead of fluorine.

4,6-Dibromo-4,6-dideoxy-D-galactopyranose: Similar structure but with bromine atoms instead of fluorine.

4,6-Diiodo-4,6-dideoxy-D-galactopyranose: Similar structure but with iodine atoms instead of fluorine.

Uniqueness

4,6-Difluoro-4,6-dideoxy-D-galactopyranose is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms are highly electronegative and can form strong bonds with carbon, leading to increased stability and resistance to metabolic degradation. This makes the compound particularly valuable in medicinal chemistry and drug development .

Actividad Biológica

4,6-Difluoro-4,6-dideoxy-D-galactopyranose is a fluorinated sugar derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological properties, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features two fluorine atoms at the 4 and 6 positions of the galactopyranose ring. Its molecular formula is C7H12F2O4, with a molecular weight of approximately 198.16 g/mol. The presence of fluorine atoms enhances its electrophilic character and alters its interaction with biological systems compared to non-fluorinated sugars.

Antiviral Properties

Fluorinated sugars like this compound have demonstrated antiviral activity by inhibiting viral replication mechanisms. These compounds can mimic natural sugars and interfere with carbohydrate recognition processes critical for viral entry into host cells.

Antitumor Activity

Research indicates that fluorinated carbohydrates can inhibit glycolysis in cancer cells. For instance, analogs such as 2-deoxy-D-glucose (2-DG) have shown promise in targeting glycolytic pathways in aggressive cancers like glioblastoma multiforme (GBM). The structural modifications in fluorinated sugars enhance their ability to inhibit hexokinase activity, a key enzyme in the glycolytic pathway. This results in reduced ATP production and increased apoptosis in cancer cells .

Comparative Analysis with Related Compounds

The unique dual fluorination of this compound distinguishes it from other fluorinated derivatives. A comparison of its biological activity with similar compounds is summarized in the table below:

| Compound Name | IC50 (mM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibits glycolysis; antiviral activity |

| 2-Deoxy-D-glucose (2-DG) | 0.24 | Inhibits hexokinase; induces apoptosis |

| 2-Deoxy-2-fluoro-D-glucose (2-FG) | TBD | Higher cytotoxicity; effective HKII inhibitor |

| Methyl-4-deoxy-4-fluoro-alpha-D-galactopyranose | TBD | Altered reactivity; serves as a reference |

Note : IC50 values indicate the concentration required to inhibit 50% of the target activity; TBD = To Be Determined.

Case Studies and Research Findings

- In Vitro Studies : Various studies have highlighted the cytotoxic effects of fluorinated sugars on cancer cell lines. For example, 2-FG and its derivatives exhibited potent cytotoxicity against GBM cells under both normoxic and hypoxic conditions . These findings suggest that modifications at specific hydroxyl groups can significantly enhance antitumor efficacy.

- Enzymatic Assays : Enzymatic assays have shown that fluorinated derivatives bind to hexokinase more effectively than their non-fluorinated counterparts. This increased binding affinity correlates with enhanced inhibition of glycolysis and subsequent induction of cell death .

- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding interactions between these compounds and key metabolic enzymes like hexokinase. Such studies are crucial for understanding how structural variations influence biological activity .

Propiedades

IUPAC Name |

(3R,4R,5R,6R)-5-fluoro-6-(fluoromethyl)oxane-2,3,4-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O4/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,9-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIKECPWBXHCKM-SVZMEOIVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.